molecular formula C10H14O B075284 Butoxybenzene CAS No. 1126-79-0

Butoxybenzene

Cat. No.: B075284
CAS No.: 1126-79-0
M. Wt: 150.22 g/mol
InChI Key: YFNONBGXNFCTMM-UHFFFAOYSA-N
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Description

Butoxybenzene, also known as 1-Phenoxybutane, is an organic compound with the molecular formula C10H14O. It is an ether, characterized by an oxygen atom connected to a butyl group and a phenyl group. This compound is used in various industrial applications, including as a solvent and in the synthesis of other chemicals .

Mechanism of Action

Target of Action

Butyl phenyl ether is an organic compound that primarily targets alkyl halides or tosylates in its reactions . The compound’s primary role is to act as a nucleophile , participating in nucleophilic substitution reactions .

Mode of Action

The interaction of butyl phenyl ether with its targets primarily occurs through the Williamson ether synthesis , an SN2 reaction . In this process, an alkoxide ion (derived from butyl phenyl ether) reacts with a primary alkyl halide or tosylate . The reaction mechanism involves the displacement of a leaving group (usually a halide) by the nucleophilic oxygen atom of the ether .

Biochemical Pathways

The biochemical pathways affected by butyl phenyl ether primarily involve the formation of new ethers through the Williamson ether synthesis . The downstream effects include the creation of new organic compounds, which can be used in various industrial applications, such as the synthesis of amino acids with aryl-keto function in their side-chains .

Pharmacokinetics

It is a liquid at room temperature with a boiling point of 210.3°C and a density of 0.935 g/mL at 25°C . These properties may influence its absorption and distribution within a system.

Result of Action

The molecular result of butyl phenyl ether’s action is the formation of new ethers . On a cellular level, it has been used as a model compound to study the transformation of human pharmaceuticals detected in water during chlorine disinfection .

Action Environment

The action, efficacy, and stability of butyl phenyl ether can be influenced by various environmental factors. For instance, the reaction rate and yield in the Williamson ether synthesis can be affected by the type of alkyl halide or tosylate used, the temperature, and the solvent . Furthermore, the compound’s stability and reactivity can be influenced by storage conditions, exposure to light, and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing butyl phenyl ether.

    Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of butanol and phenol.

Industrial Production Methods: Industrial production typically relies on the Williamson Ether Synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Butoxybenzene can be compared with other ethers such as:

    Anisole (Methyl phenyl ether): Similar in structure but with a methyl group instead of a butyl group.

    Ethyl phenyl ether: Contains an ethyl group instead of a butyl group.

    Diethyl ether: A simple ether with two ethyl groups.

This compound is unique due to its specific combination of a butyl and phenyl group, which influences its physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

butoxybenzene
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InChI

InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNONBGXNFCTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O
Source PubChem
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DSSTOX Substance ID

DTXSID0022149
Record name Butyl phenyl ether
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Molecular Weight

150.22 g/mol
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CAS No.

1126-79-0
Record name Butyl phenyl ether
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Record name Butyl phenyl ether
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Record name Butoxybenzene
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Record name Benzene, butoxy-
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Record name Butyl phenyl ether
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Record name N-butyl phenyl ether
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Record name BUTYL PHENYL ETHER
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Synthesis routes and methods

Procedure details

Phenol (0.5 mole) was added to a solution of sodium ethoxide in ethanol (2 N; 250 ml) and 1-bromobutane (0.5 mole) was added dropwise while stirring. The mixture was heated under reflux for three hours and most of the solvent was then distilled off. Water was added to the residue and the organic layer was separated, washed twice with 10% aqueous NaOH, water, dilute H2SO4 and water, and was then dried over MgSO4. It was distilled in vacuo to give the title compound, b.p. 88°-91° C. at 14 mm Hg pressure. The identity and purity was confirmed by thin layer chromatography (TLC) and NMR and IR spectroscopy.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Butyl phenyl ether?

A1: Butyl phenyl ether has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the common synthetic routes to Butyl phenyl ether?

A2: Butyl phenyl ether can be synthesized via several routes, including:

  • Williamson ether synthesis: This reaction involves the reaction of sodium phenolate with n-butyl bromide in the presence of a phase-transfer catalyst like polyethylene glycol (PEG-600). [, ]
  • Reaction of phenol with n-butyl bromide: This reaction can be performed using potassium hydroxide as a base and polyethylene glycol (PEG-400) as a phase-transfer catalyst under microwave irradiation. []
  • Alkylation of phenol with isobutylene: This reaction can be catalyzed by boron trifluoride (BF3) and leads to the formation of tert-butyl phenyl ether (TBPE), which can be further converted to other butyl phenyl ether isomers. []

Q3: What catalysts are commonly employed in the synthesis of Butyl phenyl ether?

A3: A variety of catalysts have been explored for BPE synthesis, including:

  • Phase-transfer catalysts: Polyethylene glycols (PEGs) with varying molecular weights, quaternary ammonium salts, and triethanolamine (TEA) are common choices. [, , , , ]
  • Polymer-supported catalysts: Polystyrene and polyvinyl chloride resins functionalized with polyethylene polyamine, quaternary ammonium salts, pyridine, triethanolamine, or diethanolamine have been investigated. [, , , , ]
  • Heterogeneous catalysts: Calcined hydrotalcites, particularly magnesium-aluminium hydrotalcites (CMA-HTs), show activity for the tert-butylation of phenol using isobutanol. []

Q4: How is the structure of Butyl phenyl ether confirmed?

A4: Structural characterization of BPE can be achieved through various spectroscopic techniques, including:

  • Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR techniques are valuable for determining the structure and assigning the resonances of BPE and its derivatives. []
  • Mass spectrometry (MS): MS helps in determining the molecular weight and fragmentation pattern of the molecule, confirming its identity. [, , ]

Q5: How does the structure of Butyl phenyl ether influence its reactivity?

A5: The ether oxygen in BPE possesses lone pairs of electrons, making it susceptible to:

  • Coordination: It can form complexes with Lewis acids like aluminum chloride (AlCl3) and aluminum bromide (AlBr3), which can catalyze its rearrangement to butylphenols. [, , , ]
  • Cleavage: Strong acids like hydrogen chloride (HCl) and hydrogen bromide (HBr) can cleave the ether bond in BPE, leading to the formation of phenol and the corresponding butyl halide. []

Q6: What is the significance of the rearrangement reactions of Butyl phenyl ether?

A6: The rearrangement of BPE, typically catalyzed by Lewis acids, is a significant reaction because:

  • Formation of Butylphenols: It provides a route for synthesizing various isomers of butylphenols, which are valuable intermediates in the production of resins, antioxidants, and other industrial chemicals. [, ]
  • Mechanistic Insights: Studying these rearrangements helps elucidate the mechanism of electrophilic aromatic substitution reactions and the role of π-complexes as potential intermediates. [, , , ]

Q7: How does Butyl phenyl ether interact with Cu(II)-Hectorite?

A: Butyl phenyl ether interacts with Cu(II)-Hectorite to form a type II complex. This interaction is characterized by the association of the ether oxygen with the Cu(II) ions present in the interlamellar spaces of the hectorite clay. Interestingly, no dimerization reaction is observed in this system, unlike with anisole. []

Q8: What are the potential applications of Butyl phenyl ether?

A8: BPE and its derivatives have potential applications in various industries, including:

  • Polymer Industry: As a starting material for synthesizing tackifying resins used in rubber formulations to improve their self-adhesion and processing properties. []
  • Fuel Additives: Methyl pentanal butyl phenyl ether has been explored as a potential component in compound additives for low-medium ratio methanol gasoline to enhance water resistance, metallic corrosion resistance, rubber swelling resistance, and evaporation gas resistance. []

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